![molecular formula C17H13N5O B258187 1-(4-methylphenyl)-5-(5-phenyl-4-isoxazolyl)-1H-tetraazole](/img/structure/B258187.png)
1-(4-methylphenyl)-5-(5-phenyl-4-isoxazolyl)-1H-tetraazole
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Overview
Description
1-(4-methylphenyl)-5-(5-phenyl-4-isoxazolyl)-1H-tetraazole, also known as MPTT, is a tetrazole derivative that has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various fields, including neuroscience, pharmacology, and medicinal chemistry. In
Mechanism of Action
The mechanism of action of 1-(4-methylphenyl)-5-(5-phenyl-4-isoxazolyl)-1H-tetraazole involves the modulation of GABA(A) receptors, which are ligand-gated ion channels that mediate inhibitory neurotransmission in the central nervous system. 1-(4-methylphenyl)-5-(5-phenyl-4-isoxazolyl)-1H-tetraazole binds to a specific site on the receptor and enhances the activity of GABA, leading to increased inhibition of neuronal activity. This mechanism of action is similar to that of benzodiazepines, which are commonly used as anxiolytics and hypnotics.
Biochemical and Physiological Effects:
1-(4-methylphenyl)-5-(5-phenyl-4-isoxazolyl)-1H-tetraazole has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 1-(4-methylphenyl)-5-(5-phenyl-4-isoxazolyl)-1H-tetraazole enhances the activity of GABA(A) receptors in a dose-dependent manner, leading to increased inhibition of neuronal activity. In vivo studies have shown that 1-(4-methylphenyl)-5-(5-phenyl-4-isoxazolyl)-1H-tetraazole has potent anti-inflammatory and analgesic effects, which are likely mediated by its modulation of GABA(A) receptors. 1-(4-methylphenyl)-5-(5-phenyl-4-isoxazolyl)-1H-tetraazole has also been shown to have anxiolytic and hypnotic effects in animal models.
Advantages and Limitations for Lab Experiments
1-(4-methylphenyl)-5-(5-phenyl-4-isoxazolyl)-1H-tetraazole has several advantages for lab experiments. It is a relatively small and stable compound that can be easily synthesized in large quantities. It has a well-defined mechanism of action and has been extensively studied in vitro and in vivo. However, 1-(4-methylphenyl)-5-(5-phenyl-4-isoxazolyl)-1H-tetraazole also has some limitations. It has a relatively short half-life, which may limit its utility in certain experiments. It also has limited solubility in aqueous solutions, which may make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for the study of 1-(4-methylphenyl)-5-(5-phenyl-4-isoxazolyl)-1H-tetraazole. One area of interest is the development of novel 1-(4-methylphenyl)-5-(5-phenyl-4-isoxazolyl)-1H-tetraazole derivatives with improved pharmacological properties. Another area of interest is the investigation of the potential therapeutic applications of 1-(4-methylphenyl)-5-(5-phenyl-4-isoxazolyl)-1H-tetraazole in the treatment of various diseases, such as anxiety, epilepsy, and inflammatory disorders. Additionally, further studies are needed to elucidate the precise mechanism of action of 1-(4-methylphenyl)-5-(5-phenyl-4-isoxazolyl)-1H-tetraazole and its effects on neuronal activity.
Synthesis Methods
The synthesis of 1-(4-methylphenyl)-5-(5-phenyl-4-isoxazolyl)-1H-tetraazole involves the reaction of 4-methylbenzenediazonium tetrafluoroborate with 5-phenyl-4-isoxazolecarboxylic acid hydrazide in the presence of copper powder. The resulting product is then treated with sodium azide to form 1-(4-methylphenyl)-5-(5-phenyl-4-isoxazolyl)-1H-tetraazole. This method has been optimized to yield high purity and high yield of 1-(4-methylphenyl)-5-(5-phenyl-4-isoxazolyl)-1H-tetraazole.
Scientific Research Applications
1-(4-methylphenyl)-5-(5-phenyl-4-isoxazolyl)-1H-tetraazole has been extensively studied for its potential applications in scientific research. In neuroscience, 1-(4-methylphenyl)-5-(5-phenyl-4-isoxazolyl)-1H-tetraazole has been shown to modulate the activity of GABA(A) receptors, which are important targets for the treatment of anxiety and epilepsy. In pharmacology, 1-(4-methylphenyl)-5-(5-phenyl-4-isoxazolyl)-1H-tetraazole has been shown to possess potent anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory diseases. In medicinal chemistry, 1-(4-methylphenyl)-5-(5-phenyl-4-isoxazolyl)-1H-tetraazole has been used as a scaffold for the development of novel drugs with improved pharmacological properties.
properties
Product Name |
1-(4-methylphenyl)-5-(5-phenyl-4-isoxazolyl)-1H-tetraazole |
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Molecular Formula |
C17H13N5O |
Molecular Weight |
303.32 g/mol |
IUPAC Name |
4-[1-(4-methylphenyl)tetrazol-5-yl]-5-phenyl-1,2-oxazole |
InChI |
InChI=1S/C17H13N5O/c1-12-7-9-14(10-8-12)22-17(19-20-21-22)15-11-18-23-16(15)13-5-3-2-4-6-13/h2-11H,1H3 |
InChI Key |
JQLYUXCZWCVDPT-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)C3=C(ON=C3)C4=CC=CC=C4 |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)C3=C(ON=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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